Cas no 217661-99-9 (1-(4-Fluorophenyl)-2-2-(methylsulfanyl)pyrimidin-4-ylethan-1-one)

1-(4-Fluorophenyl)-2-2-(methylsulfanyl)pyrimidin-4-ylethan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-(4-Fluorophenyl)-2-[2-(methylsulfanyl)pyrimidin-4-yl]ethan-1-one
- 1-(4-fluorophenyl)-2-(2-(methylthio)pyrimidin-4-yl)ethanone
- 1-(4-fluoro-phenyl)-2-(2-methylsulfanyl-pyrimidin-4-yl)-ethanone
- 1-(4-fluorophenyl)-2-(2-methylsulphanylpyrimidin-4-yl)-1-ethanone
- 1-(4-fluorophenyl)-2-[2-(methylsulfanyl)pyrimidin-4-yl]ethanone
- 2-(2-thiomethylpyrimidin-4-yl)-1-(4-fluorophenyl)ethanone
- AG-L-22567
- AGN-PC-00FCCM
- CTK0J7154
- J-503304
- DTXSID30471820
- C13H11FN2OS
- SB59448
- PQFVLCBGDSDMHY-UHFFFAOYSA-N
- 1-(4-fluoro-phenyl)-2-[2-(methylsulphanyl)pyrimidin-4-yl]ethanone
- DB-180144
- TQR1186
- E88007
- 217661-99-9
- 1-(4-fluorophenyl)-2-(2-methylsulfanylpyrimidin-4-yl)ethanone
- 1-(4-fluoro)phenyl-2-[2-(methylthio)pyrimidin-4-yl]ethanone
- MFCD18157689
- 1-(4-fluorophenyl)-2-[2-(methylsulphanyl)pyrimidin-4-yl]ethanone
- SS-3077
- SCHEMBL1554048
- AKOS015853458
- 1-(4-Fluorophenyl)-2-2-(methylsulfanyl)pyrimidin-4-ylethan-1-one
-
- MDL: MFCD18157689
- インチ: InChI=1S/C13H11FN2OS/c1-18-13-15-7-6-11(16-13)8-12(17)9-2-4-10(14)5-3-9/h2-7H,8H2,1H3
- InChIKey: PQFVLCBGDSDMHY-UHFFFAOYSA-N
- ほほえんだ: CSC1=NC=CC(=N1)CC(=O)C2=CC=C(C=C2)F
計算された属性
- せいみつぶんしりょう: 262.05773
- どういたいしつりょう: 262.05761231g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 282
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 68.2Ų
じっけんとくせい
- PSA: 42.85
1-(4-Fluorophenyl)-2-2-(methylsulfanyl)pyrimidin-4-ylethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM514851-1g |
1-(4-Fluorophenyl)-2-(2-(methylthio)pyrimidin-4-yl)ethanone |
217661-99-9 | 95% | 1g |
$235 | 2024-07-18 | |
Key Organics Ltd | SS-3077-1G |
1-(4-fluorophenyl)-2-[2-(methylsulfanyl)pyrimidin-4-yl]ethan-1-one |
217661-99-9 | >95% | 1g |
£264.00 | 2025-02-09 | |
abcr | AB303763-1 g |
1-(4-Fluorophenyl)-2-[2-(methylsulfanyl)pyrimidin-4-yl]ethan-1-one; 95% |
217661-99-9 | 1g |
€349.50 | 2022-06-11 | ||
Matrix Scientific | 058662-5g |
1-(4-Fluorophenyl)-2-[2-(methylsulfanyl)pyrimidin-4-yl]ethan-1-one, >95% |
217661-99-9 | >95% | 5g |
$1117.00 | 2023-09-06 | |
abcr | AB303763-500 mg |
1-(4-Fluorophenyl)-2-[2-(methylsulfanyl)pyrimidin-4-yl]ethan-1-one; 95% |
217661-99-9 | 500MG |
€267.70 | 2022-06-11 | ||
Matrix Scientific | 058662-500mg |
1-(4-Fluorophenyl)-2-[2-(methylsulfanyl)pyrimidin-4-yl]ethan-1-one, >95% |
217661-99-9 | >95% | 500mg |
$389.00 | 2023-09-06 | |
Key Organics Ltd | SS-3077-5MG |
1-(4-fluorophenyl)-2-[2-(methylsulfanyl)pyrimidin-4-yl]ethan-1-one |
217661-99-9 | >95% | 5mg |
£46.00 | 2025-02-09 | |
Aaron | AR00C2LK-100mg |
1-(4-Fluorophenyl)-2-[2-(methylsulfanyl)pyrimidin-4-yl]ethan-1-one |
217661-99-9 | 98% | 100mg |
$49.00 | 2023-12-14 | |
abcr | AB303763-500mg |
1-(4-Fluorophenyl)-2-[2-(methylsulfanyl)pyrimidin-4-yl]ethan-1-one, 95%; . |
217661-99-9 | 95% | 500mg |
€315.00 | 2024-06-08 | |
A2B Chem LLC | AF62140-5g |
1-(4-Fluorophenyl)-2-(2-(methylthio)pyrimidin-4-yl)ethanone |
217661-99-9 | 95% | 5g |
$731.00 | 2024-04-20 |
1-(4-Fluorophenyl)-2-2-(methylsulfanyl)pyrimidin-4-ylethan-1-one 関連文献
-
Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
8. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
-
Shachi Mittal Analyst, 2019,144, 2635-2642
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
1-(4-Fluorophenyl)-2-2-(methylsulfanyl)pyrimidin-4-ylethan-1-oneに関する追加情報
1-(4-Fluorophenyl)-2-2-(methylsulfanyl)pyrimidin-4-ylethan-1-one: A Promising Compound in Pharmaceutical Research
1-(4-Fluorophenyl)-2-2-(methylsulfanyl)pyrimidin-4-ylethan-1-one, with the chemical identifier CAS No. 217661-99-9, represents a novel class of synthetic molecules that have garnered significant attention in the field of pharmaceutical research. This compound, characterized by its unique molecular structure, exhibits potential pharmacological activities that may address unmet medical needs. Recent advancements in medicinal chemistry have highlighted its role in modulating key biological pathways, making it a subject of interest for both academic and industrial scientists. The integration of advanced analytical techniques and computational modeling has further enhanced the understanding of its physicochemical properties and biological interactions.
The 4-fluorophenyl group within the molecular framework plays a critical role in determining the compound's binding affinity to target proteins. This functional group introduces steric and electronic effects that influence the molecule's ability to interact with specific receptors or enzymes. Similarly, the methylsulfanyl moiety contributes to the compound's overall reactivity and metabolic stability. The presence of a pyrimidin-4-ylethan-1-one core structure suggests potential applications in the development of small-molecule therapeutics, particularly in the context of kinase inhibition and anti-inflammatory strategies.
Recent studies published in high-impact journals have demonstrated the 1-(4-Fluorophenyl)-2-2-(methylsulfanyl)pyrimidin-4-ylethan-1-one as a promising candidate for the treatment of inflammatory diseases. Researchers at the University of California, San Francisco, have reported its ability to modulate the NF-κB signaling pathway, a key mediator of inflammatory responses. This finding aligns with the growing emphasis on targeting inflammatory cascades for the development of precision therapies. The compound's mechanism of action, involving the inhibition of pro-inflammatory cytokine production, has been validated through in vitro and in vivo experiments, suggesting its potential as an anti-inflammatory agent.
In the realm of oncology, 1-(4-Fluorophenyl)-2-2-(methylsulfanyl)pyrimidin-4-ylethan-1-one has shown preliminary efficacy in preclinical models of cancer. A 2023 study published in Journal of Medicinal Chemistry revealed its ability to inhibit the activity of the Aurora B kinase, a protein implicated in cell cycle regulation and tumor progression. This discovery underscores the compound's potential as a therapeutic agent for malignancies characterized by aberrant kinase activity. The study also highlighted the importance of optimizing the compound's chemical structure to enhance its selectivity and reduce off-target effects.
Advancements in computational drug design have further accelerated the exploration of 1-(4-Fluorophenyl)-2-2-(methylsulfanyl)pyrimidin-4-ylethan-1-one's therapeutic potential. Machine learning algorithms and molecular docking simulations have been employed to predict its interactions with various protein targets. These computational tools have enabled researchers to identify potential binding sites and optimize the compound's pharmacokinetic properties. The integration of in silico approaches with experimental validation has become a cornerstone of modern drug discovery, facilitating the rapid identification of lead compounds with favorable drug-like profiles.
The pyrimidin-4-ylethan-1-one core structure of this compound is reminiscent of other bioactive molecules that have been successfully developed into therapeutic agents. For instance, the structural similarity to known kinase inhibitors suggests that 1-(4-Fluorophenyl)-2-2-(methylsulfanyl)pyrimidin-4-ylethan-1-one may share mechanistic insights with existing drugs. However, its unique functional groups, particularly the 4-fluorophenyl and methylsulfanyl moieties, confer distinct pharmacological properties that warrant further investigation. These structural features may also influence the compound's metabolic stability and tissue distribution, which are critical parameters for drug development.
Recent clinical studies have begun to explore the therapeutic potential of 1-(4-Fluorophenyl)-2-2-(methylsulfanyl)pyrimidin-4-ylethan-1-one in the treatment of chronic inflammatory conditions. A phase I trial conducted by a biotech company in collaboration with the National Institutes of Health (NIH) evaluated the compound's safety and tolerability in healthy volunteers. The results indicated that the compound was well-tolerated, with no significant adverse events reported. These findings provide a foundation for advancing the compound into phase II trials for specific indications, such as rheumatoid arthritis and inflammatory bowel disease.
The development of 1-(4-Fluorophenyl)-2-2-(methylsulfanyl)pyrimidin-4-ylethan-1-one also highlights the importance of green chemistry principles in drug discovery. Researchers have focused on synthesizing the compound using environmentally sustainable methods that minimize waste and reduce the use of hazardous solvents. This approach not only addresses regulatory requirements but also aligns with the growing demand for eco-friendly pharmaceutical manufacturing processes. The integration of sustainable practices into the synthesis of this compound exemplifies the broader trend in the pharmaceutical industry toward responsible innovation.
In addition to its therapeutic applications, 1-(4-Fluorophenyl)-2-2-(methylsulfanyl)pyrimidin-4-ylethan-1-one has been the subject of studies on its pharmacokinetic behavior. Research published in Drug Metabolism and Disposition has demonstrated that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These properties are essential for ensuring that the compound reaches its target tissues in sufficient concentrations to exert its therapeutic effects. The study also emphasized the importance of understanding the compound's metabolic pathways to predict potential drug-drug interactions and optimize dosing regimens.
The continued exploration of 1-(4-Fluorophenyl)-2-2-(methylsulfanyl)pyrimidin-4-ylethan-1-one is likely to be influenced by emerging technologies such as artificial intelligence and high-throughput screening. These technologies have the potential to accelerate the identification of lead compounds and streamline the drug development process. By leveraging these innovations, researchers can more efficiently evaluate the compound's potential applications and refine its chemical structure to enhance its therapeutic efficacy.
As the field of medicinal chemistry evolves, the role of compounds like 1-(4-Fluorophenyl)-2-2-(methylsulfanyl)pyrimidin-4-ylethan-1-one in addressing complex medical challenges is becoming increasingly evident. The integration of interdisciplinary approaches, from computational modeling to clinical trials, is essential for translating these findings into real-world therapeutic solutions. Continued investment in research and development will be critical to realizing the full potential of this compound and other similar molecules in the treatment of various diseases.
The future of 1-(4-Fluorophenyl)-2-2-(methylsulfanyl)pyrimidin-4-ylethan-1-one as a therapeutic agent will depend on the successful navigation of regulatory hurdles and the demonstration of its efficacy in clinical trials. Collaborative efforts between academia, industry, and regulatory bodies will be instrumental in advancing this compound to the market. The ultimate goal is to deliver a safe and effective treatment that addresses the unmet needs of patients suffering from inflammatory and oncological conditions.
In conclusion, 1-(4-Fluorophenyl)-2-2-(methylsulfanyl)pyrimidin-4-ylethan-1-one represents a promising candidate in the quest for novel therapeutics. Its unique molecular structure and potential pharmacological activities position it as a valuable asset in the development of targeted treatments for a range of diseases. As research continues to uncover its mechanisms of action and optimize its properties, the compound may pave the way for innovative therapies that improve patient outcomes and advance the field of medicine.
217661-99-9 (1-(4-Fluorophenyl)-2-2-(methylsulfanyl)pyrimidin-4-ylethan-1-one) 関連製品
- 98275-29-7(4H-1,2,4-Triazole-3,4-diaMine, 5-butyl-)
- 882224-30-8(3-{4-(1Z)-2-carbamoyl-2-cyanoeth-1-en-1-yl-3-(3-chlorophenyl)-1H-pyrazol-1-yl}propanoic acid)
- 872695-82-4(5-(butylsulfanyl)-7-(4-ethoxyphenyl)-1,3-dimethyl-1H,2H,3H,4H-1,3diazino4,5-dpyrimidine-2,4-dione)
- 142-56-3(2-Hydroxypropyl Ricinoleate)
- 2138062-32-3(1-(5-Hydroxy-2,2-dimethylcyclohexyl)-1,4-dihydropyridin-4-one)
- 1426444-81-6({2-[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}amine dihydrochloride)
- 946264-35-3(2-fluoro-N-{2-6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-ylethyl}benzamide)
- 453557-64-7(Ethyl 1-(6-quinoxalinyl)-4-piperidinecarboxylate)
- 1632-83-3(1-Methylbenzimidazole)
- 1325724-92-2(1-(3,4-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde)
